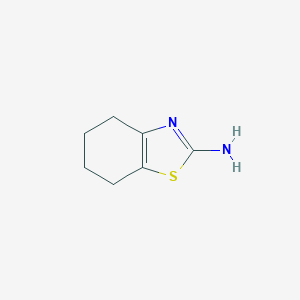

2-Amino-4,5,6,7-tetrahydrobenzothiazole

Description

The exact mass of the compound 2-Amino-4,5,6,7-tetrahydrobenzothiazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4,5,6,7-tetrahydrobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5,6,7-tetrahydrobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWAOXCEPHEGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183566 | |

| Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2933-29-1 | |

| Record name | 4,5,6,7-Tetrahydro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2933-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002933291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4,5,6,7-tetrahydrobenzothiazole synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

Introduction: The Significance of a Versatile Heterocycle

2-Amino-4,5,6,7-tetrahydrobenzothiazole is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structure, featuring a fused cyclohexene and 2-aminothiazole ring system, serves as a key building block for a range of pharmacologically active molecules. Most notably, it is a critical intermediate in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The development of efficient and robust synthetic routes to this compound is therefore of paramount importance to the pharmaceutical industry, driving continuous research into its formation mechanisms.

This guide provides an in-depth exploration of the core synthetic mechanisms for 2-amino-4,5,6,7-tetrahydrobenzothiazole, with a primary focus on the two most industrially and academically relevant pathways: the Gewald Aminothiophene Synthesis and the Hantzsch Thiazole Synthesis. We will dissect the mechanistic intricacies of each route, explain the causality behind experimental choices, and provide detailed protocols for their execution.

The Gewald Reaction: A Multi-Component Convergence

The Gewald reaction, first reported by Karl Gewald in 1966, stands as the most prominent and elegant method for synthesizing 2-aminothiophenes, including the title compound.[3] It is a one-pot, multi-component reaction that brings together a ketone, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[4] For the synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazole, the reactants are cyclohexanone, a nitrile such as malononitrile or cyanoacetamide, and sulfur.

Mechanistic Deep Dive

The mechanism of the Gewald reaction, once poorly understood, has been elucidated through extensive research and computational studies.[5][6] It proceeds through a carefully orchestrated sequence of condensation, sulfur addition, cyclization, and tautomerization.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the activated nitrile.[3][6] The base, typically an amine like morpholine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate (cyclohexylideneacetonitrile derivative).[5]

-

Michael Addition and Sulfur Ring Opening: The base deprotonates the α,β-unsaturated nitrile, forming a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the elemental sulfur ring (S₈).[5][6] This leads to the opening of the sulfur ring and the formation of a persulfide anion intermediate. The exact nature of the sulfur species in solution is complex, involving an equilibrium of polysulfide chains of varying lengths.[7] Morpholine is a particularly effective base for this step as it aids in solubilizing the elemental sulfur, sometimes forming morpholine polysulfides (MPS) which can act as both a base and a sulfur transfer agent.[8]

-

Intramolecular Cyclization & Thiolate Formation: The terminal sulfur atom of the persulfide chain, bearing a negative charge, attacks the cyano group's carbon atom in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.

-

Tautomerization and Aromatization: The reaction is driven to completion by the final tautomerization of the cyclic intermediate to form the stable, aromatic 2-aminothiophene ring system.[3] This final aromatization step is the thermodynamic driving force for the entire reaction sequence, funneling the various intermediates towards the final product.[7]

Caption: The Gewald reaction pathway for 2-aminothiophene synthesis.

The Hantzsch Thiazole Synthesis: A Classic Transformed

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry and provides an alternative, though typically two-step, route to the target molecule.[9] The classic Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[10] To produce 2-amino-4,5,6,7-tetrahydrobenzothiazole, thiourea is used as the thioamide component.

Mechanistic Deep Dive

The synthesis begins with the preparation of an α-halocyclohexanone, which is then condensed with thiourea.

-

α-Halogenation of Cyclohexanone: The first step involves the bromination or chlorination of cyclohexanone at the α-position to form 2-bromocyclohexanone or 2-chlorocyclohexanone. This reaction is typically performed using bromine in a solvent like acetic acid or water.[11][12] This step creates the necessary electrophilic center for the subsequent reaction.

-

Nucleophilic Attack (Sₙ2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the 2-bromocyclohexanone in an Sₙ2 reaction, displacing the bromide ion.[10][13] This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The next key step is an intramolecular nucleophilic attack. A nitrogen atom from the isothiouronium intermediate attacks the carbonyl carbon of the cyclohexanone moiety.

-

Dehydration and Aromatization: This attack forms a five-membered heterocyclic intermediate with a hydroxyl group. The final step is the elimination of a molecule of water (dehydration) to form the double bond within the thiazole ring, resulting in the stable 2-amino-4,5,6,7-tetrahydrobenzothiazole product.[13]

Caption: The Hantzsch synthesis pathway for 2-aminothiazole formation.

Alternative Synthetic Approaches

While the Gewald and Hantzsch reactions are the most prevalent, other modern synthetic strategies have been developed.

-

[4+2] Cycloaddition Reactions: A novel approach involves using 4-alkenyl-2-dialkylaminothiazoles as dienes in [4+2] cycloaddition (Diels-Alder) reactions with dienophiles like nitroalkenes.[14][15] This method can furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles with high regio- and diastereoselectivity. The nitro group can then be reduced to an amine, providing a route to derivatives like 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a precursor to Pramipexole.[14]

-

Thorpe-Ziegler Reaction: This reaction is the intramolecular base-catalyzed self-condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis.[16][17] While not a direct synthesis of the thiazole ring, it is a powerful tool for constructing carbocyclic and heterocyclic rings and is conceptually related to the intramolecular cyclizations seen in other syntheses.[18][19]

Data Presentation: A Comparative Overview

| Feature | Gewald Synthesis | Hantzsch Synthesis |

| Reaction Type | One-pot, three-component condensation | Two-step sequence (halogenation then condensation) |

| Core Reactants | Cyclohexanone, activated nitrile, elemental sulfur | Cyclohexanone, halogenating agent (e.g., Br₂), thiourea |

| Key Catalyst/Reagent | Amine base (e.g., Morpholine) | Acid or base for halogenation; often none for cyclization |

| Key Intermediates | α,β-Unsaturated nitrile, persulfide anion | α-Haloketone, isothiouronium salt |

| Advantages | High atom economy, operational simplicity (one-pot) | Well-established, high-yielding, uses readily available reagents.[10] |

| Disadvantages | Complex mechanism, potential for polysulfide side reactions | Requires handling of corrosive halogenating agents, multi-step process. |

| Typical Yields | Good to excellent | Generally high yields.[10] |

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene

This protocol is a representative example based on the principles of the Gewald reaction.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or dimethylformamide (DMF).

-

Addition of Catalyst: Add morpholine (1.1 eq) to the mixture. Morpholine acts as the base catalyst and helps to dissolve the sulfur.[20]

-

Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hantzsch Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

This protocol is a representative example based on patent literature for the synthesis of Pramipexole intermediates.[11][12]

-

Step A: α-Bromination of Cyclohexanone Derivative: Dissolve a protected cyclohexanone, such as 4-acetamido-cyclohexanone (1.0 eq), in a suitable solvent like glacial acetic acid or water.[11][21]

-

Bromine Addition: Cool the solution and add bromine (1.0 eq) dropwise while stirring. Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of bromine color). This produces 2-bromo-4-acetamido-cyclohexanone in situ.

-

Step B: Thiazole Formation: To the same reaction vessel, add thiourea (1.1 eq).

-

Cyclization: Heat the reaction mixture to reflux and maintain for 2-3 hours.[21]

-

Isolation: Cool the reaction mixture. The hydrobromide salt of the product, 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole, will typically precipitate.

-

Purification and Deprotection: Filter the solid product and wash with a solvent like acetone. The acetyl protecting group can then be removed by hydrolysis with an acid (e.g., refluxing in hydrobromic acid) to yield the final diamine product.[11]

Conclusion

The synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazole is dominated by two highly effective and field-proven methodologies. The Gewald reaction offers an elegant and convergent one-pot solution, valued for its efficiency and atom economy. In contrast, the Hantzsch synthesis provides a robust, sequential approach that allows for clear, stepwise control over the transformation. The choice between these core pathways often depends on factors such as desired substitution patterns, scale, and available starting materials. Understanding the intricate mechanisms behind these syntheses is crucial for researchers and drug development professionals seeking to optimize existing processes and innovate new derivatives based on this valuable heterocyclic core.

References

- Sharma, J., & Champagne, P. A. (n.d.).

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(22), 15372–15383. [Link]

-

Hosseini-Zare, M. S., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9357. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

YouTube. (2019). synthesis of thiazoles. [Link]

-

Alajarin, R., et al. (2024). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Wang, X., et al. (2017). Stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides and nitroalkenes for tetrahydro-, dihydro- and benzo[d]pyrrolo[2,1-b]thiazoles. Scientific Reports, 7, 46470. [Link]

-

CUTM Courseware. (n.d.). Thiazole. [Link]

-

Wikipedia. (n.d.). Thorpe reaction. [Link]

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). (+)-(6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. [Link]

-

Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. [Link]

-

ResearchGate. (2025). Stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides and nitroalkenes for tetrahydro-, dihydro-A nd benzo[d]pyrrolo[2,1-b]thiazoles. [Link]

-

Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2469. [Link]

-

Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

- Google Patents. (n.d.). WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- Google Patents. (n.d.). US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921. [Link]

-

Alajarin, R., et al. (2024). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. [Link]

- Google Patents. (n.d.). WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts.

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. [Link]

-

Justia Patents. (n.d.). Process for preparation of 2-amino-6-(alkyl) amino-4,5,6,7-tetrahydrobenzothiazoles. [Link]

- Google Patents. (n.d.). KR20050072474A - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

-

European Patent Office. (n.d.). PROCESS FOR PREPARATION OF 2-AMINO-6-(ALKYL) AMINO-4,5,6,7-TETRAHYDROBENZOTHIAZOLES - EP 1318986 B1. [Link]

- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

-

Osyanin, V. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4785. [Link]

-

ResearchGate. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]

-

ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a. [Link]

-

Kumar, K., et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 11(3), e0151838. [Link]

-

OUCI. (n.d.). Stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides and nitroalkenes for tetrahydro-, dihydro- and benzo[d]pyrrolo[2,1-b]thiazoles. [Link]

-

ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

-

PubChem. (n.d.). 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. [Link]

-

Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(18), 5482. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol.[Link]

-

Beilstein Journals. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. [Link]

-

IUCrData. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. [Link]

-

Kamal, A., et al. (2012). Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 464-468. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. synarchive.com [synarchive.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 12. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 20. researchgate.net [researchgate.net]

- 21. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

Chemical properties of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Significance

2-Amino-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic compound featuring a 2-aminothiazole ring fused to a saturated cyclohexane ring. While a seemingly straightforward molecule, it represents a cornerstone scaffold in modern medicinal chemistry. Its true value lies not in its inherent biological activity, but in its role as a crucial synthetic intermediate for constructing more complex, pharmacologically active agents.

The benzothiazole nucleus is a recurring motif in a wide array of bioactive compounds, demonstrating antimicrobial, analgesic, anti-inflammatory, and antitumor properties.[1][2] The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4] The subject of this guide, 2-Amino-4,5,6,7-tetrahydrobenzothiazole, is most famously recognized as the pivotal precursor to Pramipexole, a potent dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[5][6][7][8]

This guide provides an in-depth exploration of the chemical properties of this vital building block, from its synthesis and structural characteristics to its reactivity and applications, offering field-proven insights for professionals in drug discovery and development.

Synthesis and Mechanistic Pathways

The construction of the 2-Amino-4,5,6,7-tetrahydrobenzothiazole core is most effectively achieved through a well-established cyclization strategy reminiscent of the Hantzsch thiazole synthesis. The process typically begins with a readily available cyclohexanone derivative and culminates in the formation of the fused heterocyclic system.

Core Synthetic Strategy: From Cyclohexanone to Benzothiazole

The most prevalent industrial synthesis involves a three-step sequence starting from 4-acetamidocyclohexanone. This approach provides a reliable and scalable route to the target molecule.

-

α-Bromination of the Ketone: The synthesis initiates with the selective bromination of 4-acetamidocyclohexanone at the α-position. The electron-withdrawing nature of the carbonyl group acidifies the α-protons, facilitating enolate formation and subsequent nucleophilic attack on bromine. This step is critical as it installs the electrophilic center necessary for the subsequent cyclization.

-

Thiazole Ring Formation via Cyclocondensation: The resulting 2-bromo-4-acetamidocyclohexanone is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular condensation between one of the amino groups of thiourea and the ketone carbonyl, which, after dehydration, forms the thiazole ring.[6][9][10]

-

Hydrolysis of the Amide: The final step involves the acidic hydrolysis of the acetylamino protecting group to unveil the primary amine at the 6-position, yielding 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[6][9][10] For the synthesis of the title compound (without the 6-amino group), the starting material would be cyclohexanone, which is brominated and then reacted with thiourea.

A key advantage of this pathway is that it can be performed as a "one-pot" synthesis without isolating the intermediate products, which is highly efficient for large-scale production.[10]

Caption: Primary synthesis route for the diamino-derivative.

Alternative Pathway: The Gewald Reaction

While not the primary route for this specific molecule, the Gewald reaction is a powerful and versatile one-pot method for synthesizing substituted 2-aminothiophenes (a related class).[11][12] It involves the condensation of a ketone or aldehyde, an activated nitrile (like cyanoacetate), and elemental sulfur in the presence of a base.[13][14] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[13][14][15] This methodology is invaluable for creating diverse libraries of thiophene derivatives for drug discovery.

Experimental Protocol: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

The following protocol is a representative example based on established patent literature.[6][9][10]

-

Step 1 & 2 (Bromination and Cyclization):

-

Dissolve 4-acetamidocyclohexanone in water in a suitable reaction vessel.

-

Slowly add bromine to the solution at room temperature with stirring. The reaction is monitored until the starting material is consumed.

-

To this reaction mixture, add thiourea directly.

-

Heat the mixture to reflux and maintain for several hours to facilitate the formation of the 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole intermediate.

-

-

Step 3 (Hydrolysis):

-

Without isolating the intermediate, add an aqueous solution of hydrobromic acid to the reaction vessel.

-

Continue to reflux the mixture for an extended period to ensure complete hydrolysis of the acetyl group.

-

-

Isolation:

-

Cool the reaction mixture to allow the precipitation of the dihydrobromide salt of the product.

-

Filter the precipitate and wash with a cold solvent like acetone.

-

To obtain the free base, the salt is dissolved in water and neutralized with a suitable base (e.g., sodium hydroxide) until the product precipitates.

-

Filter the solid, wash with water, and dry under vacuum to yield 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

-

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of 2-Amino-4,5,6,7-tetrahydrobenzothiazole rely on a combination of spectroscopic techniques and physical measurements.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃S (for the 2,6-diamino derivative) | [5][16] |

| Molecular Weight | 169.25 g/mol (for the 2,6-diamino derivative) | [5][16] |

| Appearance | White to off-white powder/solid | [5][8] |

| Melting Point | 228-230 °C (for the (R)-2,6-diamino derivative) | [5][8] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water | [5] |

Spectroscopic Profile

While specific experimental spectra for the parent 2-Amino-4,5,6,7-tetrahydrobenzothiazole are not abundant in public literature, its expected spectral characteristics can be accurately predicted based on its structure and data from closely related analogues.[17][18]

-

¹H NMR Spectroscopy:

-

-NH₂ Proton: A broad singlet typically appearing in the range of 5.0-7.0 ppm, which is exchangeable with D₂O.

-

Aliphatic Protons (-CH₂-): A series of complex multiplets between approximately 1.5 and 3.0 ppm corresponding to the protons on the tetrahydro- portion of the ring system.

-

-

¹³C NMR Spectroscopy:

-

C=N Carbon: The carbon of the imine group within the thiazole ring is expected to appear significantly downfield, >160 ppm.

-

Aromatic/Thiazole Carbons: Other carbons in the thiazole ring would appear in the 110-150 ppm range.

-

Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane ring would be found upfield, typically between 20-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Symmetrical and asymmetrical stretching of the primary amine will produce two distinct bands in the 3100-3450 cm⁻¹ region.

-

C=N Stretching: A sharp, medium-to-strong absorption around 1630-1650 cm⁻¹ is characteristic of the imine bond in the thiazole ring.

-

N-H Bending: A bending vibration (scissoring) for the primary amine is expected around 1540-1620 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound. For the 2,6-diamino derivative, this would be at m/z = 169.

-

Standard Analytical Protocols

-

NMR Spectroscopy: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. Spectra (¹H, ¹³C) are recorded on a 300 or 400 MHz spectrometer, with chemical shifts referenced to tetramethylsilane (TMS).[17]

-

IR Spectroscopy: The spectrum is typically recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.[19]

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS) to determine the mass-to-charge ratio.[17]

Chemical Reactivity and Derivatization

The synthetic utility of 2-Amino-4,5,6,7-tetrahydrobenzothiazole stems from the reactivity of its 2-amino group, which serves as a handle for introducing a wide variety of substituents.

Caption: Reactivity map of the core scaffold.

Reactions at the 2-Amino Group

The lone pair of electrons on the nitrogen of the 2-amino group makes it a potent nucleophile and the primary center for chemical modification.

-

N-Alkylation: This is arguably the most important reaction for this scaffold. It readily reacts with alkyl halides (e.g., propyl bromide) in the presence of a base to yield N-alkylated derivatives. This specific reaction is the key step in the synthesis of Pramipexole from its diamino-precursor.[6]

-

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This is often used to introduce different side chains or as a protecting group strategy.

-

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions can yield imines (Schiff bases), which are versatile intermediates for further synthetic transformations.

Applications in Drug Discovery and Development

The 2-Amino-4,5,6,7-tetrahydrobenzothiazole scaffold is a validated and valuable component in the design of new therapeutic agents.

Keystone Intermediate for Pramipexole

The primary application of the chiral diamino derivative, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is as the penultimate intermediate in the synthesis of Pramipexole.[5] Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, and it is a first-line treatment for Parkinson's disease.[6][7] The synthesis involves the selective N-propylation of the 6-amino group. The stereochemistry at the 6-position is critical for its therapeutic efficacy.[5]

Caption: Synthetic conversion to the active drug Pramipexole.

A Scaffold for Broader Therapeutic Potential

Beyond Pramipexole, the 2-aminobenzothiazole core is a "privileged scaffold" in medicinal chemistry. Derivatives have been investigated for a multitude of therapeutic applications:

-

Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have been identified as potent and selective antitumor agents, showing efficacy against various cancer cell lines, including leukemia and breast cancer.[20][21] Their mechanisms often involve inducing cell cycle arrest and apoptosis.[20]

-

Antimicrobial Agents: This scaffold has been used to develop compounds with significant antibacterial activity, including against Mycobacterium tuberculosis.[22]

-

Neuroprotective Agents: The parent compound Riluzole, another benzothiazole-containing drug, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the potential of this chemical class in treating neurodegenerative diseases.[23]

-

Anti-inflammatory and Analgesic Properties: Various derivatives have shown promise as anti-inflammatory and pain-reducing agents.[1][2]

The versatility of the 2-amino group allows for the creation of large chemical libraries by introducing diverse substituents, enabling a thorough exploration of structure-activity relationships (SAR) for various biological targets.

Conclusion

2-Amino-4,5,6,7-tetrahydrobenzothiazole is more than a simple heterocyclic molecule; it is a testament to the power of a well-designed chemical scaffold. Its robust and efficient synthesis, coupled with the versatile reactivity of its amino group, has solidified its importance as a key building block in the pharmaceutical industry. While its fame is intrinsically linked to the production of Pramipexole, the broader biological potential of the 2-aminobenzothiazole core ensures that this compound and its derivatives will remain an area of active investigation for scientists and researchers aiming to develop the next generation of therapeutic agents.

References

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). (+)-(6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. [Link]

- Google Patents. (2004). WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- Google Patents. (2006). US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

-

European Patent Office. (2008). EP1562921A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. [Link]

- Google Patents. Process for preparation of 2-amino-6-(alkyl) amino-4,5,6,7-tetrahydrobenzothiazoles.

-

PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. [Link]

-

PubMed. (2012). Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents. [Link]

-

Fengchen Group Co., Ltd. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

PubChem. 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one. [Link]

-

PubMed Central. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. [Link]

-

Scilit. (2020). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. [Link]

-

Bentham Science. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. [Link]

-

Journal of Positive School Psychology. (2022). AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. [Link]

-

Veeprho. 2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole. [Link]

-

ResearchGate. (2023). Controlled experiments towards the reaction of 2-amino benzothiazole 6,... [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

American Society for Microbiology. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 7. (+)-(6R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | 106092-11-9 [chemicalbook.com]

- 8. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 10. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Gewald Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gewald reaction - Wikipedia [en.wikipedia.org]

- 15. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 16. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. airo.co.in [airo.co.in]

- 19. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Amino-4,5,6,7-tetrahydrobenzothiazole

Caption: Workflow for FT-IR analysis using an ATR accessory. [3]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data

For 2-Amino-4,5,6,7-tetrahydrobenzothiazole (Molecular Formula: C₇H₁₀N₂S), the expected data is as follows.

Table 4: Key Mass Spectrometry Data

| m/z Value | Ion Assignment | Notes |

| 154.06 | [M]⁺ (Molecular Ion, EI) | Corresponds to the exact mass of C₇H₁₀N₂S. |

| 155.07 | [M+H]⁺ (Protonated Molecule, ESI) | The most common adduct seen in soft ionization techniques like Electrospray Ionization (ESI). [3] |

| Variable | Fragment Ions | Result from the cleavage of the molecule, providing structural clues. |

Data is based on the calculated molecular weight and expected fragmentation patterns. [3]

Expertise in Action: Fragmentation Pathway

Under Electron Impact (EI) ionization, the molecular ion can undergo fragmentation. A likely pathway involves the retro-Diels-Alder reaction on the tetrahydro ring, leading to the loss of ethene (C₂H₄, 28 Da). Further fragmentation of the thiazole ring can also occur. Analyzing these fragments helps piece together the molecular structure, validating the findings from NMR and IR.

Experimental Protocol: Mass Spectrometry Analysis

A general protocol for obtaining a mass spectrum is as follows: [6]

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer's ion source. The choice of ionization technique is critical.

-

Electrospray Ionization (ESI): A "soft" technique ideal for producing the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is excellent for confirming molecular weight. [3] * Electron Impact (EI): A "hard" technique that causes extensive fragmentation, providing a detailed fingerprint and structural information.

-

-

Mass Analysis: The generated ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Proposed Fragmentation Pathway Diagram

Caption: A proposed fragmentation pathway for 2-Amino-4,5,6,7-tetrahydrobenzothiazole.

Conclusion

The structural characterization of 2-Amino-4,5,6,7-tetrahydrobenzothiazole is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of essential functional groups, particularly the primary amine and the heterocyclic ring system. Finally, Mass Spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity and identity of this vital pharmaceutical intermediate. The protocols and interpretive logic detailed in this guide offer a robust framework for researchers engaged in the synthesis, quality control, and development of benzothiazole-based compounds.

References

- A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole. (n.d.). BenchChem.

- (6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. (n.d.). BenchChem.

- Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents. (2009). Investigational New Drugs.

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). ACS Infectious Diseases.

- Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017). International Journal of Pharmaceutical Research & Science.

- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. (n.d.). PubChem.

- (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9. (n.d.). P&E PHARM.

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (2004). Google Patents.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega.

- FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). Molecules.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules.

- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate.

- 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.

- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. (1988). Biomedical & Environmental Mass Spectrometry.

- 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.). ResearchGate.

- 2-Aminothiazole (96-50-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.

- 2-Amino-4,5,6,7-tetrahydrobenzothiazole, monohydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one. (n.d.). PubChem.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole CAS 106092-11-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Promise Within a Privileged Scaffold: A Technical Guide to the Biological Screening of 2-Amino-4,5,6,7-tetrahydrobenzothiazole Derivatives

Foreword: Unlocking the Therapeutic Potential of the Tetrahydrobenzothiazole Core

The 2-amino-4,5,6,7-tetrahydrobenzothiazole nucleus represents a "privileged scaffold" in medicinal chemistry. This unique heterocyclic system, a fusion of a thiazole ring with a cyclohexene moiety, has garnered significant attention for its remarkable versatility in engaging a wide spectrum of biological targets.[1][2] Its derivatives have demonstrated a diverse array of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this promising class of compounds. Herein, we move beyond a mere listing of methods, delving into the causality behind experimental choices and providing a framework for the logical and efficient biological screening of novel 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives.

I. The 2-Amino-4,5,6,7-tetrahydrobenzothiazole Scaffold: A Foundation for Diverse Bioactivity

The inherent biological activity of this scaffold can be attributed to the presence of the 2-aminothiazole moiety, a key pharmacophore in numerous clinically approved drugs.[4] The fused, partially saturated cyclohexane ring imparts a three-dimensional character to the molecule, allowing for diverse substitutions and conformational flexibility, which in turn facilitates interactions with a variety of biological macromolecules.

The synthesis of the 2-amino-4,5,6,7-tetrahydrobenzothiazole core is typically achieved through the well-established Gewald reaction, a one-pot multicomponent reaction that offers a high degree of atom economy and allows for the introduction of various substituents on the tetrahydrobenzothiazole ring. This synthetic accessibility makes it an attractive starting point for the generation of compound libraries for high-throughput screening.

II. Navigating the Biological Screening Cascade: A Multi-faceted Approach

A logical and resource-efficient screening cascade is paramount in the early stages of drug discovery. For 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives, a tiered approach is recommended, beginning with broad primary screens for general bioactivity, followed by more specific secondary and mechanistic assays for promising candidates.

Caption: A logical workflow for the biological screening of 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives.

III. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research points to the potent anticancer activities of 2-aminothiazole and its derivatives.[2][3][4][5][6] The initial step in evaluating novel 2-amino-4,5,6,7-tetrahydrobenzothiazole compounds is to assess their general cytotoxicity against a panel of cancer cell lines.

A. Primary Screening: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the resulting color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[9]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours.[8][9]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Promising compounds will exhibit a significant reduction in cell viability.

B. Secondary Screening: IC₅₀ Determination

For compounds that show significant activity in the primary screen, a dose-response study is conducted to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells and is a key metric for comparing the potency of different derivatives.

| Derivative | R¹ Substituent | R² Substituent | Cancer Cell Line | IC₅₀ (µM) |

| Compound A | -H | -CH₃ | MCF-7 | 15.2 |

| Compound B | -Cl | -CH₃ | MCF-7 | 8.7 |

| Compound C | -OCH₃ | -CH₃ | MCF-7 | 22.5 |

| Compound D | -H | -C₂H₅ | A549 | 25.1 |

| Compound E | -Cl | -C₂H₅ | A549 | 12.4 |

Table 1: Example of IC₅₀ data for a series of 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives against human cancer cell lines.

C. Mechanistic Insight: The Caspase-Mediated Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. A key molecular mechanism in apoptosis is the activation of a family of cysteine proteases known as caspases.[10][11][12][13] Investigating the ability of 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives to activate caspases can provide valuable insight into their mechanism of action.

Caption: A simplified diagram of the intrinsic (mitochondrial) pathway of caspase activation leading to apoptosis, a potential mechanism of action for anticancer 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives.

IV. Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The 2-aminothiazole scaffold is a component of several clinically used antimicrobial drugs, making this a promising avenue of investigation for 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives.[3]

A. Primary Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[14][15][16] This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a "zone of inhibition" around the well indicates that the compound has inhibited the growth of the microorganism.

Experimental Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.[14]

-

Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[17]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a pipette tip.[16]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[15] Include a negative control (solvent alone) and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.

B. Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC)

For compounds demonstrating activity in the agar well diffusion assay, the next step is to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20]

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton broth).[19]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[20]

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19]

| Derivative | Bacterial Strain | MIC (µg/mL) |

| Compound F | S. aureus | 16 |

| Compound G | S. aureus | 8 |

| Compound H | E. coli | 64 |

| Compound I | E. coli | 32 |

Table 2: Example of Minimum Inhibitory Concentration (MIC) values for a series of 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives.

V. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Heterocyclic compounds, including benzothiazole derivatives, have shown promise as anti-inflammatory agents.[6] A common and reliable in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model.

A. In Vivo Screening: Carrageenan-Induced Paw Edema in Rodents

Carrageenan, a polysaccharide, when injected into the paw of a rodent, induces a localized inflammatory response characterized by edema (swelling).[21][22] The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen or indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[23][24]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[23][24]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

B. Mechanistic Insight: The NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[25][26] It controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[25] The inhibition of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory drugs.

Caption: A simplified representation of the NF-κB signaling pathway in inflammation and a potential point of intervention for anti-inflammatory 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives.

VI. Conclusion and Future Directions

The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold holds immense promise for the development of novel therapeutics. The systematic and logical screening approach outlined in this guide, from broad primary assays to more focused mechanistic studies, provides a robust framework for identifying and characterizing the biological activities of new derivatives. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in a wider range of disease models. The versatility of this scaffold, coupled with a rigorous biological evaluation, paves the way for the discovery of next-generation drugs to address unmet medical needs.

VII. References

-

Biochemical pathways of caspase activation during apoptosis. Semantic Scholar. [Link]

-

Caspase-activation pathways in apoptosis and immunity. PubMed. [Link]

-

NF-κB signaling in inflammation. PubMed. [Link]

-

Biochemical Pathways of Caspase Activation During Apoptosis. Annual Reviews. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. [Link]

-

Caspase-activation pathways in apoptosis and...: Immunological Reviews. Ovid. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

-

2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Medium. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

-

MTT (Assay protocol). Protocols.io. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

-

Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Agar well diffusion assay. YouTube. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

Sources

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT (Assay protocol [protocols.io]

- 10. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]

- 11. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. ovid.com [ovid.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. botanyjournals.com [botanyjournals.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hereditybio.in [hereditybio.in]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. inotiv.com [inotiv.com]

- 24. phytopharmajournal.com [phytopharmajournal.com]

- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 2-Amino-4,5,6,7-tetrahydrobenzothiazole Analogs

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-amino-4,5,6,7-tetrahydrobenzothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for compounds with significant therapeutic potential. This guide provides a detailed exploration of the pharmacological profile of its analogs, moving beyond a simple recitation of data to offer insights into the causal relationships between chemical structure and biological activity. The core of this class is exemplified by Pramipexole, a potent dopamine agonist used in the management of Parkinson's disease.[1][2] However, the pharmacological activities of this scaffold are diverse, encompassing neuroprotective, anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5][6] This document synthesizes data from preclinical and in vitro studies to provide a comprehensive technical overview, detailing structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols to empower researchers in the field of drug discovery and development.

Chapter 1: The 2-Amino-4,5,6,7-tetrahydrobenzothiazole Scaffold: A Core of Therapeutic Diversity

The benzothiazole ring system is a cornerstone in heterocyclic chemistry, recognized for its wide array of biological activities.[7] The fusion of a thiazole ring with a benzene ring creates a bicyclic structure that is integral to many synthetic bioactive molecules.[7] When the benzene ring is hydrogenated to form a cyclohexene ring, the resulting 2-amino-4,5,6,7-tetrahydrobenzothiazole core gains specific conformational flexibility and lipophilicity that profoundly influences its interaction with biological targets. This structural modification is pivotal to the high-affinity and selectivity observed in key analogs like Pramipexole.

General Synthetic Pathway

The synthesis of the 2-aminotetrahydrobenzothiazole core is typically achieved through a Hantzsch-type thiazole synthesis. The foundational logic of this approach involves the condensation of a thiourea equivalent with an α-haloketone. For the tetrahydrobenzothiazole scaffold, this specifically involves the reaction of 2-chlorocyclohexanone with thiourea, a robust and scalable method for generating the core structure. Subsequent modifications can be made to the 2-amino group or the alicyclic ring to generate a library of analogs for screening.

Caption: General synthesis of the core scaffold.

Chapter 2: Dopaminergic and Neuroprotective Activities

The most clinically significant application of this scaffold is in the modulation of the dopaminergic system, primarily for the treatment of Parkinson's disease (PD).[2] Analogs have been developed that exhibit high affinity and selectivity for dopamine receptors, particularly the D2-like family (D2, D3, D4).[1]

Mechanism of Action: Targeting Dopamine D2/D3 Receptors

Pramipexole, a flagship compound of this class, acts as a full agonist at dopamine D2-like receptors, with a notable preference for the D3 subtype.[1][8] The activation of these G-protein coupled receptors (GPCRs) on postsynaptic neurons in the striatum is crucial for ameliorating the motor symptoms of PD.[1] Presynaptically, activation of D2/D3 autoreceptors leads to reduced dopamine synthesis and turnover, an effect which may contribute to minimizing oxidative stress from dopamine metabolism.[1][9]

Caption: Simplified D3 receptor signaling pathway.

Structure-Activity Relationship (SAR) for Dopaminergic Activity

The development of potent dopaminergic agonists from this scaffold has yielded critical SAR insights. The (S)-enantiomer of pramipexole is essential for high-affinity D2/D3 receptor binding. The n-propyl group attached to the 6-amino function is optimal for this activity. Lengthening or shortening this alkyl chain generally reduces potency. The unsubstituted 2-amino group is also considered crucial for the interaction with the receptor binding pocket. A recent study explored novel 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole derivatives as triple-target D2R/D3R/5-HT1AR agonists, demonstrating robust antidepressant and antiparkinsonian effects in preclinical models.[10]

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Pramipexole | Dopamine D2 | ~2-5 | Full Agonist |

| Dopamine D3 | ~0.3-0.7 | Full Agonist | |

| Dopamine D4 | ~5-10 | Full Agonist | |

| (+)-Enantiomer | Dopamine D2/D3 | >1000 | Low Affinity |

| 6-Methylamino analog | Dopamine D2-like | High | Potent Agonist |

| (Data synthesized from multiple sources for illustrative purposes)[1][8][11] |

Neuroprotection: A Dopamine-Independent Paradigm

Intriguingly, the neuroprotective effects of this class are not solely dependent on dopamine receptor agonism. Dexpramipexole, the (R)-enantiomer of pramipexole, has a negligible affinity for dopamine receptors but demonstrates potent neuroprotective properties.[3][12] This discovery was pivotal, as it separated the desired neuroprotective effects from the potentially problematic dopaminergic side effects. The mechanism is believed to involve the scavenging of reactive oxygen species (ROS) and the stabilization of mitochondrial function.[3][9] Studies have shown that both pramipexole and its enantiomer can protect neurons from cell death in models of oxidative stress.[3][12]

Experimental Protocol: Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.

Objective: To quantify the binding affinity (Ki) of 2-amino-4,5,6,7-tetrahydrobenzothiazole analogs at the human dopamine D3 receptor.

Materials:

-

Cell membranes expressing recombinant human D3 receptors.

-

Radioligand: [³H]-Spiperone or a more selective D3 ligand.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Procedure:

-

Preparation: Thaw the D3 receptor-expressing membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL buffer, 25 µL [³H]-Spiperone, 50 µL membrane suspension.

-

Non-Specific Binding (NSB): 25 µL Haloperidol (10 µM), 25 µL [³H]-Spiperone, 50 µL membrane suspension.

-

Test Compound: 25 µL of varying concentrations of the test analog, 25 µL [³H]-Spiperone, 50 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chapter 3: Anti-inflammatory and Analgesic Potential

While less explored than their CNS effects, benzothiazole derivatives, including the broader class to which the tetrahydro-analogs belong, have demonstrated significant anti-inflammatory and analgesic activities.[13][14]

Mechanism of Action and SAR

The primary mechanism for the anti-inflammatory effects of many benzothiazole derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, similar to conventional NSAIDs.[4][14] Structure-activity relationship studies on related 2-aminobenzothiazoles have shown that substitutions on the benzothiazole ring system, particularly with electron-withdrawing groups at the 4 or 5-position, can enhance anti-inflammatory activity.[15][16] For example, 5-chloro and 6-methoxy substituted 2-aminobenzothiazoles showed anti-inflammatory activity comparable to the standard drug diclofenac.[15]

| Compound Series | In Vivo Model | Max Edema Inhibition (%) | Putative Mechanism |

| 5-benzylidene-2-(benzothiazolylimino)thiazolidin-4-ones | Carrageenan-induced paw edema | ~50-70% | COX Inhibition |

| Substituted 2-aminobenzothiazoles (e.g., 5-chloro) | Carrageenan-induced paw edema | >90% (at 180 min) | COX Inhibition |

| (Data synthesized from multiple sources for illustrative purposes)[13][15] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Caption: Workflow for the Paw Edema Assay.

Procedure:

-

Animal Acclimation: Wistar rats (180-220g) are acclimatized for one week. They are fasted overnight before the experiment but allowed free access to water.

-

Grouping and Dosing: Animals are divided into groups (n=6): a vehicle control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the 2-aminotetrahydrobenzothiazole analog. Dosing is typically done orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after dosing, the initial volume of the right hind paw of each rat is measured using a plethysmometer (t=0).

-